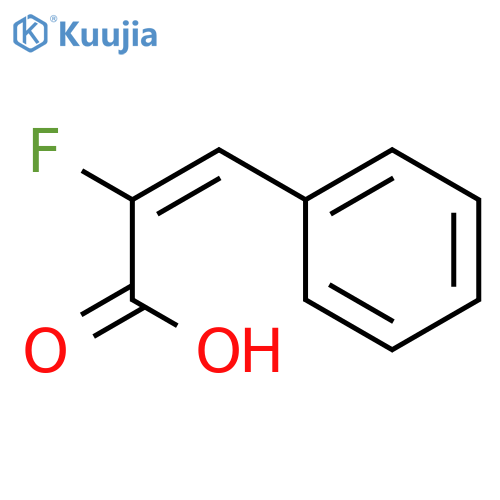Cas no 350-90-3 (α-Fluorocinnamic Acid)

α-Fluorocinnamic Acid structure
商品名:α-Fluorocinnamic Acid
α-Fluorocinnamic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid,2-fluoro-3-phenyl-
- Alpha-Fluorocinnamic Acid
- α-FLUOROCINNAMIC ACID
- 2-Fluor-3-phenyl-propensaeure
- 2-fluoro-3-phenyl-2-propenoicaci
- 2-fluoro-3-phenyl-2-propenoicacid
- 2-Fluoro-3-phenylpropenoic acid
- A-FLUOROCINNAMIC ACID
- A-FLUOROCINNAMIC ACID CRYSTALLINE
- (2Z)-2-Fluoro-3-phenyl-2-propenoic acid
- .alpha.-Fluorocinnamic acid
- alpha-FLUORO CINNAMIC ACID
- (2Z)-2-fluoro-3-phenylprop-2-enoic acid
- EN300-376285
- A822528
- QONCEXMULRJPPY-VURMDHGXSA-
- 20397-61-9
- FGR8LT33FT
- Cinnamic acid, alpha-fluoro-
- (2Z)-2-Fluoro-3-phenylacrylic acid
- NSC-102780
- NS00041668
- 1-09-00-00237 (Beilstein Handbook Reference)
- Cinnamic acid, .alpha.-fluoro-
- MFCD00004222
- Z-2-fluoro-3-phenylpropenoic acid
- (Z)-2-Fluoro-3-phenylacrylic acid
- 2-Fluoro-3-phenyl-2-propenoic acid
- alpha-Fluorocinnamic acid, 98%
- (2Z)-2-Fluoro-3-phenyl-2-propenoic acid #
- NSC102780
- EINECS 206-508-0
- 2-fluoro-3-phenylacrylic acid
- 2-Propenoic acid, 2-fluoro-3-phenyl-, (2Z)-
- 350-90-3
- J-019864
- alpha -Fluorocinnamic acid
- BRN 2501318
- WLN: QVYFU1R
- NSC 102780
- 2-Propenoic acid, 2-fluoro-3-phenyl-
- UNII-FGR8LT33FT
- CHEMBL4064181
- InChI=1/C9H7FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6-
- trans-alpha-Fluorocinnamic acid
- AKOS005255389
- CS-0269704
- Q27454816
- (Z)-2-fluoro-3-phenylprop-2-enoic acid
- α-Fluorocinnamic Acid
-
- MDL: MFCD00004222
- インチ: InChI=1S/C9H7FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6+
- InChIKey: QONCEXMULRJPPY-VURMDHGXSA-N
- ほほえんだ: F/C(=C/C1C=CC=CC=1)/C(O)=O
計算された属性
- せいみつぶんしりょう: 166.04300
- どういたいしつりょう: 166.04300762g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 37.3
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.2247 (estimate)
- ゆうかいてん: 156-159 °C (lit.)
- ふってん: 290 °C(lit.)
- PSA: 37.30000
- LogP: 2.08160
- ようかいせい: 未確定
α-Fluorocinnamic Acid セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:GD9080000
-
危険物標識:

- リスク用語:R36/37/38
- セキュリティ用語:S26;S37/39
α-Fluorocinnamic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F530520-100mg |
α-Fluorocinnamic Acid |
350-90-3 | 100mg |
$87.00 | 2023-05-18 | ||
| TRC | F530520-50mg |
α-Fluorocinnamic Acid |
350-90-3 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | F530520-10mg |
α-Fluorocinnamic Acid |
350-90-3 | 10mg |
$64.00 | 2023-05-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 163848-1G |
α-Fluorocinnamic Acid |
350-90-3 | 1g |
¥875.3 | 2023-12-10 | ||
| abcr | AB103894-1g |
alpha-Fluorocinnamic acid, 97%; . |
350-90-3 | 97% | 1g |
€161.00 | 2024-04-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F169782-1g |
α-Fluorocinnamic Acid |
350-90-3 | 98% | 1g |
¥762.90 | 2023-09-02 | |
| Cooke Chemical | S064378-1g |
α-Fluorocinnamic acid |
350-90-3 | 98% | 1g |
RMB 595.58 | 2025-02-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F169782-5g |
α-Fluorocinnamic Acid |
350-90-3 | 98% | 5g |
¥2884.90 | 2023-09-02 | |
| Ambeed | A594995-5g |
2-Fluoro-3-phenylacrylic acid |
350-90-3 | 97% | 5g |
$399.0 | 2024-04-19 | |
| abcr | AB103894-5g |
alpha-Fluorocinnamic acid, 97%; . |
350-90-3 | 97% | 5g |
€518.00 | 2024-04-17 |
α-Fluorocinnamic Acid 関連文献
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
350-90-3 (α-Fluorocinnamic Acid) 関連製品
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:350-90-3)α-Fluorocinnamic Acid

清らかである:99%
はかる:5g
価格 ($):359.0